

Comparative study of different analytical techniques for Ornithine hydrochloride quantification.

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Compound of Interest

Compound Name: Ornithine hydrochloride

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A Comparative Guide to Analytical Techniques for Ornithine Hydrochloride Quantification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various analytical techniques for the quantification of **Ornithine Hydrochloride**. The objective is to offer a comprehensive overview of the performance, protocols, and data associated with High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzymatic Assays, and Spectrophotometric Methods, thereby aiding in the selection of the most suitable method for specific research and development needs.

Quantitative Data Summary

The following table summarizes the key quantitative performance parameters of different analytical techniques for **Ornithine hydrochloride** quantification based on available experimental data.

| Analytical Technique | Method Details | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy /Recovery (%) | Precision (%RSD) |
|----------------------|---|---|---|--|--|---|
| HPLC | Reversed-Phase HPLC with UV detection at 225 nm. [1] | Regression coefficient $R^2 > 0.999$ [1][2] | Established with respect to test concentration.[1][2] | Established with respect to test concentration.[1][2] | Satisfactory recovery studies.[1][2] | %RSD for six replicate injections was around 0.94%. [1] |
| LC-MS/MS | Hydrophilic Interaction Chromatography (HILIC) with APCI-MS/MS detection. [3] | 7.5 to 205 $\mu\text{mol/L}$ [3] | Not explicitly stated | 7.5 $\mu\text{mol/L}$ (as lower limit of linearity)[3] | Intra-day: 88.8–102.1%, Inter-day: 90.3–99.8%[4] | Intra-day: 1.1%, Inter-day: 3.5%[3] |
| Enzymatic Assay | Fluorometric assay based on the conversion of ornithine. | 0-1000 pmol/well | 50 pmol/well | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Spectrophotometry | Reaction with acid ninhydrin, measured at 510 nm. [5] | 0 to 0.20 $\mu\text{mol/mL}$ [5] | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |

| | | | | | | |
|---------------------------|---|------------------|-----------------------------|--|---|---|
| Spectrophotometry | Oxidation with alkaline potassium permanganate, measured at 610 nm. [6] | 5–60 µg/mL [6] | Satisfies ICH criteria. [6] | Satisfies ICH criteria. [6] | Not explicitly stated | Not explicitly stated |
| Capillary Electrophoresis | UV detection at 200 nm. [7] | 20-280 µg/mL [7] | Not explicitly stated | 20 µg/mL (as lower limit of linearity) [7] | Validated by inaccuracy (bias) studies. [7] | Validated by precision (RSD) studies. [7] |

Experimental Protocols and Methodologies

High-Performance Liquid Chromatography (HPLC)

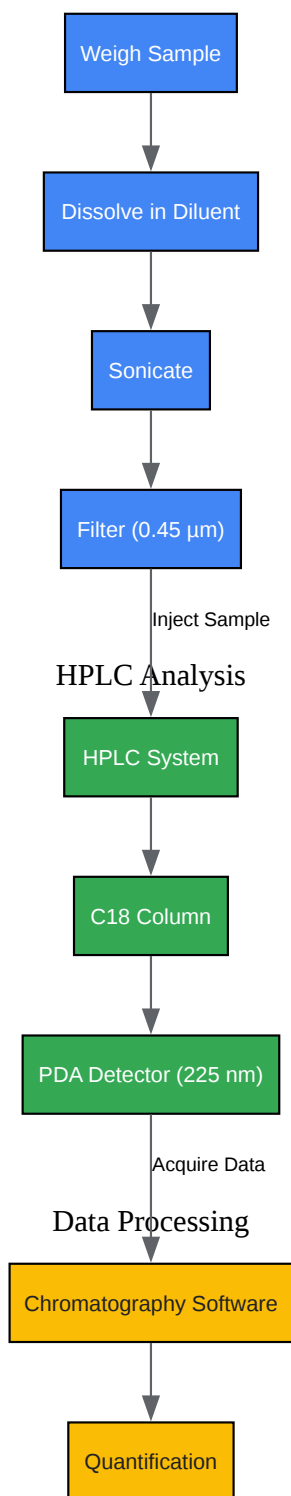
HPLC is a widely used technique for the quantification of **Ornithine hydrochloride**, particularly in pharmaceutical formulations. [8] A common approach is Reversed-Phase HPLC (RP-HPLC) with UV detection.

Experimental Protocol Example (RP-HPLC):

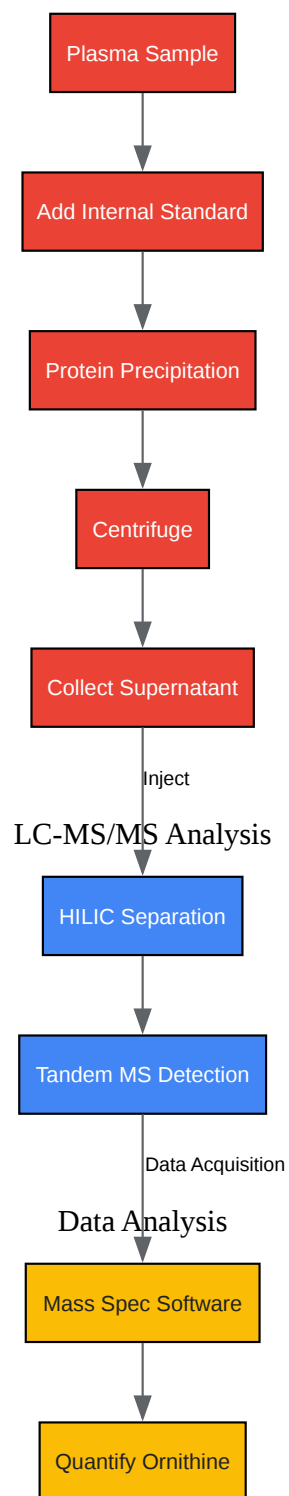
- Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, and a photodiode-array (PDA) detector is used. [1]
- Column: An Agilent Eclipse XDB-C18 column (150 × 4.6 mm, 3.5 µm) is often employed for good separation. [1][2]
- Mobile Phase: A gradient elution is typically used.
 - Mobile Phase A: 0.1% orthophosphoric acid in water. [1]
 - Mobile Phase B: Acetonitrile. [1]

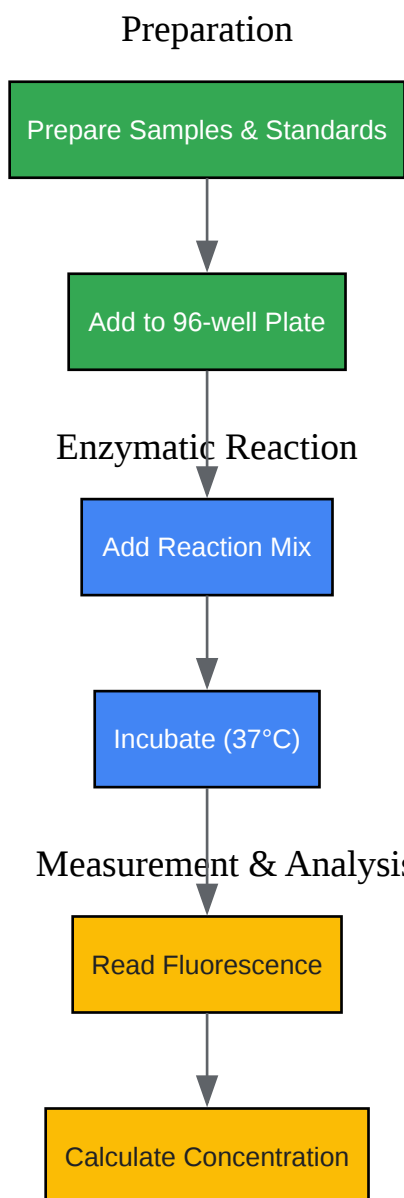
- Flow Rate: 1 mL/min.[\[1\]](#)
- Detection: UV detection at 225 nm.[\[1\]](#)
- Injection Volume: 10 µL.[\[1\]](#)
- Sample Preparation:
 - For bulk drug, accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 v/v mixture of Mobile Phase A and B).[\[1\]](#)
 - For tablet dosage forms, weigh and finely powder a set number of tablets. An amount of powder equivalent to a single dose is then dissolved in the diluent, sonicated for complete dissolution, and filtered through a 0.45 µm nylon syringe filter before injection.[\[1\]](#)
- Validation: The method should be validated according to ICH guidelines, assessing parameters such as system suitability, linearity, precision, accuracy, and robustness.[\[1\]](#)

Sample Preparation



Plasma Sample Preparation





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